3,5-Dichloro-4-methoxypicolinic acid
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Overview
Description
3,5-Dichloro-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H5Cl2NO3 It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxypicolinic acid typically involves the chlorination of 4-methoxypicolinic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives of picolinic acid.
Scientific Research Applications
3,5-Dichloro-4-methoxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are employed in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their efficacy in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Dichloropicolinic acid: Similar structure but lacks the methoxy group.
4-Methoxypicolinic acid: Similar structure but lacks the chlorine atoms.
3,5-Dichloro-4-hydroxypicolinic acid: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 3,5-Dichloro-4-methoxypicolinic acid is unique due to the presence of both chlorine atoms and a methoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy in different research and industrial contexts.
Properties
Molecular Formula |
C7H5Cl2NO3 |
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Molecular Weight |
222.02 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3(8)2-10-5(4(6)9)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
ZASCRLVIPNCROW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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